REACTION_CXSMILES
|
[O:1]1CCCC1.S(=O)(=O)(O)O.[OH:11][C:12]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH:15]([CH3:17])[CH3:16])[C:13]#[CH:14]>O>[OH:11][C:12]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([CH:15]([CH3:17])[CH3:16])[C:13](=[O:1])[CH3:14]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mercuric oxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(C#C)(C(C)C)C1=CC=CC=C1
|
Name
|
mercuric oxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 60° C. for an additional 3 hr, during which time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is adjusted to 60°-62° C.
|
Type
|
TEMPERATURE
|
Details
|
(spontaneous mild reflux) and there
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitation of a mercury sludge
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the slurry is diluted with 100 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The filter cake is washed with 200 ml of diethyl ether
|
Type
|
WASH
|
Details
|
the combined filtrates are washed repeatedly with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magneisum sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)(C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |